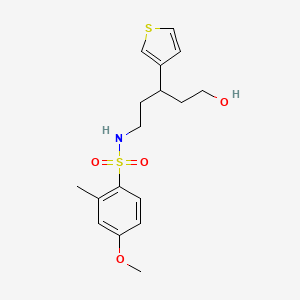

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a pentyl chain substituted with a hydroxy group and a thiophen-3-yl moiety. The sulfonamide group is attached to a 4-methoxy-2-methylbenzene ring, which may influence its electronic and steric properties. Such compounds often exhibit biological activity due to interactions with enzymatic active sites or allosteric regulatory regions .

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S2/c1-13-11-16(22-2)3-4-17(13)24(20,21)18-8-5-14(6-9-19)15-7-10-23-12-15/h3-4,7,10-12,14,18-19H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZQQHBSHWEEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Hydroxylation: Introduction of the hydroxy group at the desired position on the pentyl chain can be achieved through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride derivative under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used (e.g., PCC, DMP).

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of primary amines

Substitution: Introduction of various nucleophiles onto the benzene ring

Scientific Research Applications

Chemistry

In organic synthesis, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It could be explored for potential use in drug development, particularly in designing inhibitors for specific enzymes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. The combination of the thiophene ring and sulfonamide group might offer unique interactions with biological targets, making it a candidate for drug discovery.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to interfere with metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

(a) Thiophen-3-yl vs. Aryl/Heteroaryl Groups

The thiophen-3-yl group in the target compound distinguishes it from analogs such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide (), which contains a trifluoromethylphenyl-oxazolidine substituent. The electron-withdrawing trifluoromethyl groups in the latter may enhance metabolic stability but reduce solubility compared to the thiophene’s electron-rich aromatic system. Thiophene derivatives are known for improved bioavailability in CNS-targeting drugs due to their balanced lipophilicity .

(b) Hydroxy-Pentyl Chain vs. Imino-Sugar Derivatives

The hydroxy-pentyl chain in the target compound contrasts with N-(5-((aryl or heteroaryl)methyloxy)pentyl)-substituted imino sugars (), which are designed as glucosylceramide synthase inhibitors. The hydroxy group in the target compound may facilitate hydrogen bonding with enzymatic residues, while imino sugars’ rigid cyclic structures prioritize shape complementarity over flexibility .

(c) Sulfonamide Linkers in Thiazolidinone Derivatives

The compound N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide () shares the sulfonamide group but incorporates a thiazolidinone ring. Thiazolidinone derivatives often exhibit antioxidant and antidiabetic activities, whereas the target compound’s thiophene-pentyl chain may prioritize kinase or protease inhibition due to its extended conformation .

Physicochemical and Structural Properties

Table 1: Key Structural and Inferred Properties

Notes:

- LogP values are estimated based on substituent contributions (e.g., thiophene ≈ +0.5, hydroxy ≈ -0.7).

- Molecular weights for the target compound and analog are approximated due to lack of experimental data.

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features several functional groups, including a hydroxy group, thiophene ring, and benzenesulfonamide moiety. Its molecular structure can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 325.39 g/mol

- LogP : 2.7 (indicating moderate lipophilicity)

Synthesis

The synthesis typically involves multi-step organic reactions. Common methods include:

- Hydroxylation of thiophene derivatives.

- Friedel-Crafts alkylation to attach the pentyl chain.

- Cyclization with hydrazine to form the pyrazole ring.

- Sulfonation to introduce the benzenesulfonamide group.

These steps are crucial for achieving high yields and purity in the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors in biological systems. The sulfonamide group can inhibit enzyme activity by binding to active sites, while the thiophene and pyrazole rings enhance binding affinity and specificity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, showing an IC50 value of approximately 5 µM against MCF-7 breast cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5 |

| Doxorubicin | MCF-7 | 0.1 |

| Etoposide | MCF-7 | 0.4 |

Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Study on Anticancer Activity :

A recent investigation focused on the compound's effects on apoptosis in cancer cells. The results indicated a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 1 µM to 10 µM. -

Inflammatory Response Evaluation :

In a study assessing the anti-inflammatory properties, the compound was shown to significantly decrease levels of IL-6 in LPS-stimulated macrophages by up to 70% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.